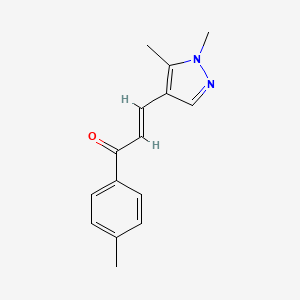
(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-methylphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-methylphenyl)prop-2-en-1-one, also known as DMPPO, is a synthetic compound that has gained significant attention in scientific research for its potential applications in various fields. DMPPO belongs to the class of chalcones and has a molecular weight of 305.38 g/mol.
Mecanismo De Acción
The mechanism of action of (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-methylphenyl)prop-2-en-1-one is not fully understood. However, it is believed that the compound exerts its effects by scavenging free radicals and inhibiting the production of reactive oxygen species (ROS) in cells.
Biochemical and Physiological Effects:
This compound has been shown to have a protective effect against oxidative stress-induced damage in cells. It has also been found to inhibit the production of pro-inflammatory cytokines and reduce the expression of inducible nitric oxide synthase (iNOS) in cells. This compound has also been shown to have antimicrobial activity against a range of bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-methylphenyl)prop-2-en-1-one has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively non-toxic and has low cytotoxicity. However, one limitation of this compound is that it has low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-methylphenyl)prop-2-en-1-one. One area of interest is the development of new fluorescent probes based on this compound for the detection of free radicals in biological systems. Another area of research is the investigation of the potential use of this compound as a therapeutic agent for the treatment of oxidative stress-related diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular signaling pathways.
Métodos De Síntesis
The synthesis of (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-methylphenyl)prop-2-en-1-one involves the condensation reaction of 4-methylacetophenone with 1,5-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of a base catalyst. The resulting product is purified using column chromatography to obtain a pure form of this compound.
Aplicaciones Científicas De Investigación
(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-methylphenyl)prop-2-en-1-one has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antioxidant, anti-inflammatory, and antimicrobial properties. This compound has also been investigated for its potential use as a fluorescent probe for the detection of free radicals in biological systems.
Propiedades
IUPAC Name |
(E)-3-(1,5-dimethylpyrazol-4-yl)-1-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11-4-6-13(7-5-11)15(18)9-8-14-10-16-17(3)12(14)2/h4-10H,1-3H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZZCQWVUVOTRG-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=C(N(N=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=C(N(N=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-Nitro-2-(phenylsulfanyl)phenyl]methylene}malononitrile](/img/structure/B2623329.png)
![2-[7-(4-chlorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2623334.png)

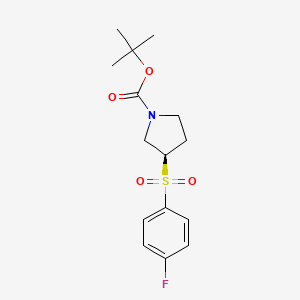
![4-(2-(2-methoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2623340.png)

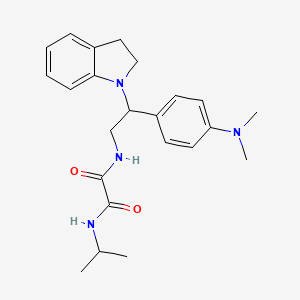

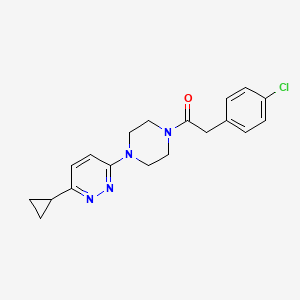
![1-[(2,4-Difluorophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2623345.png)

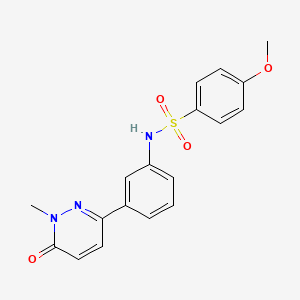
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2623349.png)
